N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound belongs to the class of triazolo[4,3-b]pyridazine derivatives, which have been studied for their potential therapeutic applications, particularly as inhibitors of specific enzymes involved in cancer progression .
Preparation Methods
The synthesis of N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with 3-chloro-4-methoxybenzoyl chloride, followed by further reactions to introduce the triazolo[4,3-b]pyridazine moiety . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) under controlled temperatures . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as c-Met and Pim-1 kinases. By binding to the ATP-binding sites of these kinases, the compound inhibits their activity, leading to the disruption of signaling pathways that promote cancer cell proliferation and survival . This inhibition results in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can be compared with other triazolo[4,3-b]pyridazine derivatives, such as:
This compound: Known for its potent inhibitory activity against c-Met and Pim-1 kinases.
This compound: Exhibits similar biological activities but may differ in terms of potency and selectivity.
The uniqueness of this compound lies in its dual inhibitory action and its potential for further modification to enhance its therapeutic properties .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c1-21-11-4-2-8(6-9(11)14)16-13(20)10-3-5-12-17-15-7-19(12)18-10/h2-7H,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDPVFAVWXXJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN3C=NN=C3C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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